molecular formula C8H4Br2N4O2 B11785346 5-Bromo-2-(3-bromopyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid

5-Bromo-2-(3-bromopyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B11785346
M. Wt: 347.95 g/mol
InChI Key: LXXXICJQIFJOJL-UHFFFAOYSA-N
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Description

5-Bromo-2-(3-bromopyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that features a triazole ring fused with a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(3-bromopyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and environmentally friendly reagents to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Bromo-2-(3-bromopyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-(3-bromopyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of both bromine atoms and the triazole ring, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new pharmaceuticals and materials .

Properties

Molecular Formula

C8H4Br2N4O2

Molecular Weight

347.95 g/mol

IUPAC Name

5-bromo-2-(3-bromopyridin-2-yl)triazole-4-carboxylic acid

InChI

InChI=1S/C8H4Br2N4O2/c9-4-2-1-3-11-7(4)14-12-5(8(15)16)6(10)13-14/h1-3H,(H,15,16)

InChI Key

LXXXICJQIFJOJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)N2N=C(C(=N2)Br)C(=O)O)Br

Origin of Product

United States

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